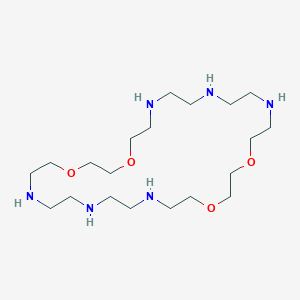
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is a complex macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen atoms in the ring structure makes it a polyaza crown ether, which can form stable complexes with various metal ions and organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane typically involves the cyclization of linear precursors containing both ether and amine functionalities. One common method involves the reaction of ethylenediamine with diethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization reaction is also common in industrial settings.
化学反応の分析
Types of Reactions
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.
Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions
Complexation: Metal salts (e.g., zinc chloride, copper sulfate) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Metal Complexes: Coordination compounds with various metal ions.
Substituted Derivatives: Compounds with alkyl or acyl groups attached to the nitrogen atoms.
Oxidized/Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
科学的研究の応用
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential to form complexes with biomolecules, which can be used in drug delivery and molecular recognition.
Medicine: Explored for its ability to chelate metal ions, which can be useful in treatments for metal poisoning.
Industry: Utilized in the development of sensors and separation processes due to its ability to selectively bind metal ions
作用機序
The mechanism by which 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane exerts its effects primarily involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more or less reactive in various chemical processes. The compound’s ability to form selective complexes is attributed to the size and flexibility of the macrocyclic ring, which can accommodate different metal ions with varying degrees of affinity .
類似化合物との比較
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another polyaza crown ether with a smaller ring size.
1,10-Diaza-18-crown-6: A well-known crown ether with two nitrogen atoms and a smaller ring structure.
Kryptofix 22: A commercially available polyaza crown ether used in similar applications.
Uniqueness
1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is unique due to its larger ring size and higher number of nitrogen atoms compared to similar compounds. This allows it to form more stable and selective complexes with a wider range of metal ions. Its versatility in forming complexes with both transition metals and main group elements makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
134656-02-3 |
|---|---|
分子式 |
C20H46N6O4 |
分子量 |
434.6 g/mol |
IUPAC名 |
1,4,16,19-tetraoxa-7,10,13,22,25,28-hexazacyclotriacontane |
InChI |
InChI=1S/C20H46N6O4/c1-5-23-9-13-27-17-18-29-15-11-25-7-3-22-4-8-26-12-16-30-20-19-28-14-10-24-6-2-21-1/h21-26H,1-20H2 |
InChIキー |
RRQQPSKKDQQXMR-UHFFFAOYSA-N |
正規SMILES |
C1CNCCOCCOCCNCCNCCNCCOCCOCCNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)
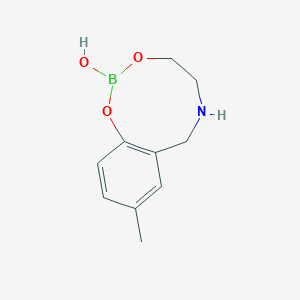
![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
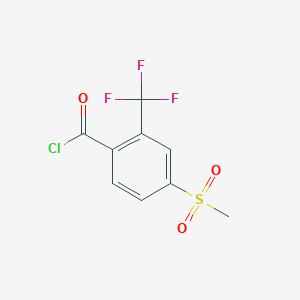
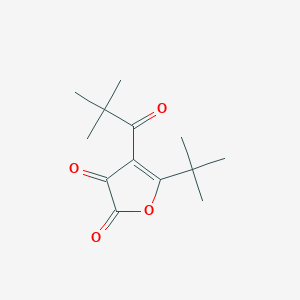
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)
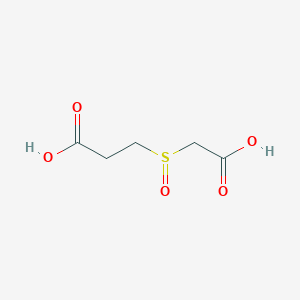

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
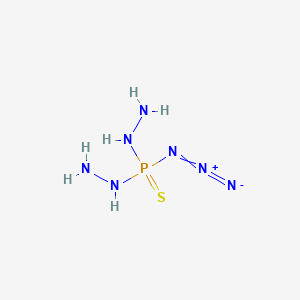
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)

